Methyl 2-chloro-3-oxopropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-8-4(7)3(5)2-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUVYGZODASAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559292 | |
| Record name | Methyl 2-chloro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20656-61-5 | |
| Record name | Methyl 2-chloro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Broader Context: Alpha Halo Beta Keto Esters in Organic Synthesis
Alpha-halo-beta-keto esters are a class of organic compounds characterized by a ketone and an ester group separated by a carbon atom that is also bonded to a halogen. This structural motif renders them highly versatile building blocks in organic synthesis. The presence of multiple reactive sites allows for a diverse range of chemical transformations.
The electrophilicity of both the carbonyl carbon of the ketone and the carbon bearing the halogen atom makes them susceptible to attack by nucleophiles. This dual reactivity allows for sequential reactions, enabling the construction of complex molecular architectures from relatively simple starting materials. Furthermore, the acidity of the α-proton (the proton on the carbon between the two carbonyl groups) allows for enolate formation, opening up another avenue for functionalization.
In contemporary organic synthesis, alpha-halo-beta-keto esters are employed in a variety of reactions, including:
Nucleophilic Substitution: The halogen atom can be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
Aldol (B89426) and Related Condensations: The enolates derived from these esters can participate in aldol reactions to form new carbon-carbon bonds.
Cyclization Reactions: The strategic placement of functional groups allows for intramolecular reactions, leading to the formation of various heterocyclic and carbocyclic ring systems.
Asymmetric Catalysis: The development of chiral catalysts has enabled the stereoselective transformation of α-halo-β-keto esters, providing access to enantiomerically enriched products, which are crucial in medicinal chemistry and materials science. rsc.orgacs.org
The utility of this class of compounds is underscored by their frequent appearance in the synthesis of pharmaceuticals, agrochemicals, and natural products.
A Closer Look at Methyl 2 Chloro 3 Oxopropanoate and Its Analogs
Established Chemical Synthesis Routes
Traditional and well-established methods for synthesizing this compound and related compounds primarily rely on the functionalization of pre-existing ester frameworks. These routes include direct chlorination and condensation reactions, which offer reliable access to the target molecule.
Direct Chlorination of Beta-Keto Esters
The direct introduction of a chlorine atom at the α-position of a β-keto ester is a primary strategy for synthesizing α-chloro-β-keto esters. This transformation is commonly achieved using an electrophilic chlorine source. Recent advancements in this area have focused on achieving high levels of stereoselectivity through organocatalysis.
Research has demonstrated the efficacy of using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of chiral catalysts. nih.gov Cinchona alkaloid derivatives, for instance, have proven to be effective organocatalysts for the enantioselective α-chlorination of both cyclic and acyclic β-keto esters. nih.gov The reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields and significant enantiomeric excess (e.e.). For example, using bulky esters like tert-butyl can lead to products with very high enantioselectivity, up to 97% e.e. nih.gov
Table 1: Organocatalytic Enantioselective α-Chlorination of β-Keto Esters
| Substrate (β-Keto Ester) | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Cinchona Alkaloid Derivative | 99 | 93 |
| tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Cinchona Alkaloid Derivative | 99 | 96 |
| Benzyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Cinchona Alkaloid Derivative | 99 | 79 |
| Methyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Cinchona Alkaloid Derivative | 99 | 90 |
Data sourced from a study on stereoselective α-chlorination using hybrid amide-based Cinchona alkaloids. nih.gov
Condensation Reactions Involving Chloroacetate (B1199739) Esters
Condensation reactions, particularly those of the Claisen condensation type, provide a fundamental method for carbon-carbon bond formation and the synthesis of β-keto esters. organic-chemistry.org These reactions involve the coupling of an ester enolate with an acylating agent. By using chloroacetate esters, it is possible to construct the backbone of this compound.
A viable pathway to the related compound, ethyl 2-chloro-3-oxopropanoate, involves the Claisen condensation between ethyl chloroacetate and ethyl formate (B1220265). In this reaction, a strong base is used to deprotonate ethyl chloroacetate at the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate, which serves as a formylating agent. Following an acidic workup, the resulting product is ethyl 2-chloro-3-oxopropanoate. The precursors for this synthesis are readily prepared; ethyl chloroacetate is synthesized via the esterification of chloroacetic acid with ethanol, a process that can achieve yields as high as 97-99%. chemicalbook.comresearchgate.net Ethyl formate is similarly prepared by the esterification of formic acid with ethanol. chemicalbook.com
An analogous reaction, the modified Reformatsky reaction, demonstrates the utility of ethyl chloroacetate in forming β-keto esters. Reacting ethyl chloroacetate with magnesium in a chlorinated hydrocarbon solvent can produce ethyl 4-chloroacetoacetate with yields around 76.5%. google.com
Approaches involving Methyl 3-chloro-3-oxopropionate (Methyl Malonyl Chloride) as a Reagent
Methyl 3-chloro-3-oxopropionate, also known as methyl malonyl chloride, is an isomer of the target compound that serves as a highly reactive reagent in organic synthesis. sigmaaldrich.comsigmaaldrich.comnih.gov Its structure as a β-keto acyl chloride makes it a potent acylating agent. ontosight.ai Unlike its 2-chloro isomer, the chlorine atom in methyl 3-chloro-3-oxopropionate is part of an acid chloride functional group, rendering it highly susceptible to nucleophilic attack. sigmaaldrich.com
This compound can be used to introduce the methoxycarbonylacetyl group into various molecules. For example, it reacts readily with nucleophiles such as alcohols or amines to form the corresponding esters or amides, respectively. sigmaaldrich.com It has been utilized as a reagent in the synthesis of complex molecules such as resin-bound quinolinones and liquid-crystalline linear malonates. sigmaaldrich.comsigmaaldrich.com
Enantioselective Synthesis Strategies
The synthesis of chiral molecules is of paramount importance in modern chemistry, particularly for pharmaceutical applications. Enantioselective strategies allow for the preparation of single-enantiomer products from prochiral substrates.
Asymmetric Reduction of Keto Esters to Chiral Alcohols
The asymmetric reduction of the ketone functionality within β-keto esters like this compound is a key method for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. nih.govnih.gov This transformation can be achieved using both biocatalytic and chemocatalytic approaches. nih.govrsc.orgwikipedia.org
Biocatalysis offers a green and highly selective alternative. Enzymes such as dehydrogenases/reductases from various microorganisms, or even whole-cell systems like plant tissues (e.g., carrot, apple), can reduce prochiral ketones to chiral alcohols with high yields and excellent enantioselectivity. nih.govnih.gov For instance, the reduction of ethyl 4-chloroacetoacetate using plant tissues can yield the corresponding chiral alcohol with an enantiomeric excess of about 91%. nih.gov Similarly, (S)-1-phenylethanol dehydrogenase (PEDH) has been successfully applied to the asymmetric reduction of various β-keto esters. nih.gov
Chemical methods also provide powerful tools for this reduction. Chiral reducing agents, such as those prepared from borane (B79455) and chiral amino alcohols, can reduce keto esters with high enantioselectivity (around 90% e.e.). rsc.org Catalytic methods, including the use of oxazaborolidine catalysts or transition metal complexes with chiral ligands, are also widely employed for the enantioselective reduction of ketones. wikipedia.org
Table 2: Enantioselective Reduction of Prochiral Keto Esters
| Substrate | Catalytic System | Product Type | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| Ethyl 4-chloroacetoacetate | Plant Tissue (Daucus carota) | Chiral Alcohol | ~45 | ~91 |
| Various β-keto esters | (S)-1-phenylethanol dehydrogenase (PEDH) | (S)-Alcohol | High | Excellent |
| Various keto esters | Chiral borohydride (B1222165) reagents | Chiral Alcohol | - | ~90 |
| Ethyl levulinate | Alcohol dehydrogenase (T. ethanolicus) | (S)-γ-butyrolactone | 84 | >99 |
Data compiled from various studies on asymmetric reduction. nih.govnih.govrsc.orgcapes.gov.br
Asymmetric Hydrogenation with Chiral Transition Metal Catalysts (e.g., Chiral Ruthenium(II) Complexes)
Asymmetric hydrogenation utilizing chiral transition metal catalysts represents a powerful and efficient method for the enantioselective synthesis of chiral alcohols. Chiral Ruthenium(II) complexes, particularly those bearing the BINAP ligand, are well-established catalysts for the hydrogenation of β-keto esters.
The asymmetric hydrogenation of methyl 3-oxobutanoate, a close structural analog of this compound, has been extensively studied using Ru(II)-BINAP catalysts. nii.ac.jpnih.gov These reactions typically exhibit high chemical and optical yields, with enantiomeric excesses often exceeding 99%. nii.ac.jp The process is highly efficient, allowing for high substrate-to-catalyst molar ratios. nii.ac.jp The choice of solvent can have a remarkable dependence on the enantioselectivity of the hydrogenation. google.com
While direct studies on the asymmetric hydrogenation of this compound with chiral Ruthenium(II) complexes are not extensively detailed in the reviewed literature, the successful hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate using cationic BINAP-ruthenium(II) complexes to produce the corresponding β-hydroxy ester with high diastereomeric and enantiomeric excess suggests the applicability of this methodology to α-substituted-β-keto esters. nih.gov It is therefore highly probable that a similar catalytic system could be effectively applied to the asymmetric hydrogenation of this compound to yield the corresponding chiral methyl 2-chloro-3-hydroxypropanoate.
Table 2: Asymmetric Hydrogenation of Methyl 3-oxobutanoate with (R)-BINAP-Ru(II) Complex
| Parameter | Condition/Value |
| Catalyst | (R)-BINAP-Ru(II) complex |
| Substrate | Methyl 3-oxobutanoate |
| Product | (R)-Methyl 3-hydroxybutanoate |
| Enantiomeric Excess | >99% |
| Substrate to Catalyst Molar Ratio | >1000 |
Dynamic Kinetic Resolution Approaches for Enantiopure Intermediates
Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. This approach is particularly relevant for the synthesis of enantiopure intermediates from racemic α-halo-β-keto esters like this compound.
The DKR of α-halo-β-keto esters can be achieved through chemoenzymatic methods. For instance, the combination of a stereoselective reductase enzyme for the reduction of one enantiomer and a racemization catalyst for the other allows for the conversion of the entire racemic starting material into a single diastereomer of the α-chloro-β-hydroxy ester. nih.gov Ketoreductase-catalyzed DKR of aryl α-chloro β-keto esters has been systematically studied, yielding chiral anti-aryl α-chloro β-hydroxy esters in high yields and with excellent diastereoselectivity and enantioselectivity. nih.gov
The key to a successful DKR is the compatibility of the kinetic resolution and the racemization conditions. The rate of racemization must be at least comparable to, and ideally faster than, the rate of the reaction of the faster-reacting enantiomer. organic-chemistry.org For α-halo-β-keto esters, racemization can be facilitated under conditions that promote enolization.
Derivatization and Functionalization Methodologies
Alpha-Chlorination of Enaminones for Z-configuration Derivatives
The derivatization of this compound can lead to a variety of useful synthetic intermediates. One such derivatization pathway involves the formation of an enaminone, followed by further functionalization.
β-Enaminones are readily synthesized from β-keto esters, such as this compound, by condensation with primary or secondary amines. acgpubs.orgnih.gov A variety of catalysts, including gold(I)/silver(I) complexes, can facilitate this transformation under mild, solvent-free conditions. nih.gov The stereochemistry of the resulting enaminone can be influenced by the choice of amine and reaction conditions, with some reports indicating that primary aromatic amines can lead to the formation of (Z)-enamines.
The subsequent α-chlorination of the enaminone would introduce a second chlorine atom. While the direct α-chlorination of an enaminone derived from this compound to specifically yield a Z-configuration derivative is not explicitly detailed in the reviewed literature, the principles of stereoselective α-halogenation of carbonyl compounds can be applied. The stereochemical outcome of such a reaction would be dependent on the geometry of the enaminone, the nature of the chlorinating agent (e.g., N-chlorosuccinimide), and the presence of any chiral catalysts or auxiliaries. The synthesis of (Z)-chloroalkene dipeptide isosteres has been achieved through a multi-step sequence involving the reaction of an N-sulfinimine with a dichloroenolate, suggesting that complex strategies can be employed to control the stereochemistry of chloro-substituted alkenes. nii.ac.jp
Considerations for Scalable and Sustainable Synthesis
The development of scalable and sustainable synthetic routes is a critical aspect of modern chemical manufacturing. For the synthesis of this compound and its derivatives, several factors should be considered to enhance efficiency and minimize environmental impact.
The use of biocatalysis, as described in section 2.2.1.1, is inherently a green approach, often proceeding under mild conditions in aqueous media. The development of robust and recyclable biocatalysts is a key area of research for improving the sustainability of these processes.
For chemical syntheses, the principles of green chemistry, such as atom economy, the use of less hazardous reagents, and energy efficiency, should be applied. Continuous flow synthesis offers a promising platform for the scalable and safer production of fine chemicals. google.comnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivities, as well as enhanced safety, particularly for reactions involving hazardous reagents or intermediates. The process intensification of the dehydrochlorination of β-chlorohydrins using phase transfer catalysts in a continuous flow system has been shown to significantly reduce reaction times and the amount of waste generated. Such strategies could be adapted for the synthesis and derivatization of this compound.
Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution Reactions
The presence of a chlorine atom at the alpha position to both a carbonyl group and an ester group significantly influences the reactivity of methyl 2-chloro-3-oxopropanoate. This electron-withdrawing environment makes the alpha-carbon susceptible to attack by nucleophiles.
Reactivity of the Alpha-Chlorine Atom with Various Nucleophiles (e.g., Amines, Thiols)
The chlorine atom in this compound serves as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the alpha-position.
With Amines: The reaction with amines proceeds via a nucleophilic attack of the amine nitrogen on the carbon bearing the chlorine atom. This leads to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The initial product is an ammonium (B1175870) salt, which upon deprotonation yields the corresponding α-amino ester. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and amino acid derivatives. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the partially positive carbon atom bonded to the chlorine. chemguide.co.uk
With Thiols: Similarly, thiols, being excellent nucleophiles, readily react with this compound. The sulfur atom of the thiol attacks the electrophilic carbon, displacing the chloride and forming a thioether linkage. This reaction is crucial for the synthesis of sulfur-containing compounds, which have applications in various fields, including pharmaceuticals and materials science. Thiols are known to be more nucleophilic than their corresponding alcohols, and this enhanced reactivity is observed in their reactions with this substrate. nih.gov
Carbonyl Group Transformations
The ketone moiety at the 3-position of this compound is a key site for a variety of chemical transformations, including stereoselective reductions and carbon-carbon bond-forming reactions.
Stereoselective Reduction of the Ketone Moiety
The reduction of the prochiral ketone in this compound can lead to the formation of chiral α-chloro-β-hydroxy esters, which are valuable building blocks in asymmetric synthesis.
Biocatalytic Reduction: The use of biocatalysts, such as enzymes from microorganisms and plants, has emerged as a powerful method for the stereoselective reduction of ketones. nih.govresearchgate.net For instance, various yeast strains have been shown to reduce β-keto esters with high enantioselectivity. nih.gov These biocatalytic reductions offer several advantages, including mild reaction conditions, high stereoselectivity, and environmental compatibility. The enzymes involved, often reductases, utilize cofactors like NADPH to deliver a hydride to the carbonyl carbon, leading to the formation of a specific stereoisomer of the corresponding alcohol. researchgate.net
Chemical Reduction: Chemical methods for stereoselective reduction often employ chiral reducing agents or catalysts. For example, asymmetric transfer hydrogenation using ruthenium catalysts in the presence of a chiral ligand and a hydrogen donor can achieve high enantioselectivities. dicp.ac.cn Another approach involves the use of chiral borane (B79455) reagents. The choice of catalyst and reaction conditions is crucial in controlling the stereochemical outcome of the reduction.
A study on the reduction of a related compound, methyl [3-chloro-2-oxo-(S)-1-(benzyl)-propyl]-carbamate, demonstrated highly stereoselective reduction to the corresponding alcohol, which is a key intermediate in the synthesis of Saquinavir. google.com This highlights the importance of stereocontrol in the synthesis of complex pharmaceutical agents.
Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or a ketone. wikipedia.orgsigmaaldrich.com While this compound itself does not have an active methylene group for direct participation as the nucleophile in a Knoevenagel condensation, its carbonyl group can react with various active methylene compounds.
In a typical Knoevenagel condensation, a weak base is used to deprotonate the active methylene compound, generating a carbanion that then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org In the context of this compound, it would serve as the electrophilic carbonyl component. The reaction would result in the formation of a new carbon-carbon double bond after a subsequent dehydration step. sigmaaldrich.com
Other related carbon-carbon bond-forming reactions include the aldol (B89426) reaction and the Wittig reaction, where the carbonyl group of this compound can serve as the electrophile. These reactions provide routes to more complex molecular architectures. The Simmons-Smith reaction, for example, is used to form cyclopropane (B1198618) rings from alkenes. chemistry.coach
Ester Group Reactivity and Modifications
The methyl ester group in this compound can undergo various transformations, with transesterification being a prominent example.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, reaction with a different alcohol (R'-OH) in the presence of a suitable catalyst would lead to the formation of a new ester (alkyl 2-chloro-3-oxopropanoate) and methanol (B129727).
This process is often an equilibrium reaction, and driving the reaction to completion may require using a large excess of the new alcohol or removing the methanol as it is formed. Transesterification is a valuable tool for modifying the properties of the ester, such as its boiling point, solubility, or reactivity in subsequent steps.
Hydrolysis Reactions in Synthetic Contexts
The ester group in this compound can undergo hydrolysis to form the corresponding carboxylic acid, 2-chloro-3-oxopropanoic acid. This reaction can be carried out under either acidic or basic conditions. The presence of both a chlorine atom and a carbonyl group influences the reactivity of the ester, making its hydrolysis a key step in the synthesis of more complex molecules.
In synthetic applications, the hydrolysis of the methyl ester is often a deliberate step to unmask a carboxylic acid functionality. This carboxylic acid can then participate in a variety of subsequent reactions, such as amidation or further cyclizations. The conditions for hydrolysis (e.g., choice of acid or base, temperature, and reaction time) can be tailored to be compatible with other functional groups present in the molecule, thereby allowing for selective transformations.
| Reaction Condition | Product | Significance in Synthesis |
|---|---|---|
| Acidic (e.g., aq. HCl) | 2-chloro-3-oxopropanoic acid | Generation of a carboxylic acid for subsequent functionalization. |
| Basic (e.g., aq. NaOH) | Sodium 2-chloro-3-oxopropanoate | Formation of the carboxylate salt, which can be used in salt-based reactions or neutralized to the free acid. |
Cyclization Reactions for Heterocycle Formation
The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of electrophilic centers at the carbonyl carbon and the carbon bearing the chlorine atom, along with the potential for enolization, allows for a diverse range of cyclization strategies.
Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized from 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.orgorganic-chemistry.org this compound serves as a 1,3-dicarbonyl equivalent. The reaction with hydrazine (B178648) or its derivatives proceeds through a cyclocondensation reaction. beilstein-journals.orgchim.it The initial step is typically the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. beilstein-journals.org The presence of the chloro substituent can influence the regioselectivity of the reaction when substituted hydrazines are used. Multicomponent reactions involving this chloro-β-ketoester have also been developed for the efficient synthesis of highly substituted pyrazole derivatives. nih.gov
Triazoles: 1,2,3-Triazoles are another class of five-membered heterocycles containing three adjacent nitrogen atoms. nih.gov Their synthesis often involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne (the Huisgen cycloaddition). organic-chemistry.orgresearchgate.net While not a direct precursor in the classical sense, derivatives of this compound can be functionalized to contain either an azide or an alkyne moiety, thus enabling their participation in triazole synthesis. For instance, the chloro group can be displaced by sodium azide to introduce the azide functionality. Alternatively, the carbonyl group can be modified to introduce an alkyne. The resulting molecule can then undergo an intramolecular or intermolecular cycloaddition to form the triazole ring. organic-chemistry.orgscispace.com
| Heterocycle | General Reaction Type | Role of this compound |
|---|---|---|
| Pyrazole | Cyclocondensation | Acts as a 1,3-dicarbonyl synthon reacting with hydrazines. beilstein-journals.orgorganic-chemistry.org |
| 1,2,3-Triazole | [3+2] Cycloaddition | Can be derivatized to contain an azide or alkyne for subsequent cycloaddition. organic-chemistry.orgresearchgate.net |
Selenazoles are five-membered heterocyclic compounds containing both selenium and nitrogen atoms. Their synthesis often involves the Hantzsch-type condensation of a selenourea (B1239437) or selenoamide with an α-halocarbonyl compound. clockss.orgmdpi.com In this context, this compound acts as the α-halocarbonyl component. The reaction with a selenourea derivative would proceed via initial nucleophilic attack of the selenium on the carbon bearing the chlorine atom, followed by cyclization involving the nitrogen and the carbonyl group, and subsequent dehydration to afford the selenazole ring. The ester group can be retained or may participate in further transformations depending on the reaction conditions and the specific selenourea used.
Quinolinones are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyridinone ring. nih.gov The synthesis of quinolinones can be achieved through various methods, including the Conrad-Limpach and Knorr quinoline (B57606) syntheses. This compound can serve as a key building block in the construction of substituted quinolinones. For example, it can react with anilines in a reaction analogous to the Conrad-Limpach synthesis. The aniline (B41778) nitrogen would first attack the carbonyl group, followed by cyclization and aromatization to form the quinolinone ring. The chloro and ester substituents on the starting material would then be incorporated into the final quinolinone structure, providing handles for further functionalization. mdpi.comeurjchem.com
The Vilsmeier-Haack reagent has also been employed in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which are versatile precursors for various quinoline derivatives. rsc.orgniscpr.res.in While not a direct reaction of this compound, this highlights the importance of related chloro-substituted building blocks in quinoline synthesis.
Related azacycles can also be synthesized using this versatile precursor. mdpi.com The specific structure of the resulting azacycle depends on the nature of the reaction partner and the reaction conditions employed. For instance, reaction with bifunctional nucleophiles can lead to the formation of various fused heterocyclic systems. researchgate.net
The synthesis of more complex fused heterocyclic systems, such as the pyridazinoindole ring system, can also be envisioned using this compound as a starting material. This would likely involve a multi-step sequence. For example, the formation of an indole (B1671886) derivative could be followed by the construction of the pyridazine (B1198779) ring. The chloro and oxo functionalities of the starting material would be crucial in forming the pyridazine portion of the fused system, likely through a reaction with a hydrazine derivative. The specific synthetic route would depend on the desired substitution pattern of the final pyridazinoindole.
Radical Reactions and Atmospheric Chemistry Studies
While ionic reactions of this compound are more common in synthetic organic chemistry, the presence of a C-Cl bond and carbonyl groups suggests that it could also participate in radical reactions. libretexts.org For instance, under photolytic or high-temperature conditions, homolytic cleavage of the C-Cl bond could generate a radical intermediate. This radical could then undergo various transformations, such as hydrogen abstraction or addition to unsaturated systems. libretexts.org
Reactions Initiated by OH Radicals and Cl Atoms
There is no available data from laboratory studies, field measurements, or theoretical calculations that detail the reaction rates or products for the reaction of this compound with OH radicals or Cl atoms. Research in atmospheric chemistry often focuses on compounds with high emission rates or significant environmental impact, and it appears this specific compound has not yet been a subject of such detailed investigation.
Formation and Fate of Chloroalkoxy Radicals
The reaction of a chlorinated organic compound with OH or Cl can lead to the formation of a chloroalkyl radical, which in the presence of oxygen (O₂) would form a chloroalkyl peroxy radical (RO₂). This peroxy radical would then likely react with nitric oxide (NO) to form a chloroalkoxy radical (RO).
For this compound, the theoretical reaction sequence would be:
H-abstraction: An OH radical or Cl atom could abstract a hydrogen atom from the molecule.
Peroxy Radical Formation: The resulting radical would react with O₂.
Chloroalkoxy Radical Formation: The peroxy radical would react with NO.
The subsequent fate of this chloroalkoxy radical would depend on its specific structure. Decomposition could occur via C-C bond scission or reaction with O₂. However, without experimental data, the branching ratios for these decomposition pathways and the identity of the final products are unknown. While studies on similar compounds, such as methyl methacrylate, show the formation of various products through different C-C bond cleavage channels of the intermediate alkoxy radicals, these results cannot be directly applied to this compound due to the different functional groups and their positions. nih.govsigmaaldrich.cn
Advanced Applications in Diverse Academic Research Fields
Building Blocks for Complex Organic Molecules
The compound's reactivity allows chemists to use it as a foundational piece for constructing larger, more intricate molecules. The presence of a chlorine atom, a well-known leaving group, alongside two different carbonyl functionalities, provides multiple sites for chemical modification.
Methyl 2-chloro-3-oxopropanoate is a potential precursor for the synthesis of cyclopropane (B1198618) ester derivatives. The formation of cyclopropane rings is a key step in the synthesis of many biologically active natural products and pharmaceutical compounds. nih.gov Methods for creating cyclopropanes often involve intramolecular or intermolecular reactions where a three-carbon chain cyclizes.
While direct synthesis routes starting from this compound are not extensively documented in prominent literature, the general strategy of using chloro-substituted carbonyl compounds is established. For instance, related α,β-unsaturated esters containing a chlorine atom can undergo conjugate addition followed by cyclization to form cyclopropanes. organic-chemistry.org Similarly, photoredox-catalyzed methods can convert carboxylic acids and chloroalkyl alkenes into functionalized cyclopropanes. nih.gov The reactivity of the chloro- and oxo- groups in this compound makes it a suitable candidate for such transformations, positioning it as a valuable, though currently underutilized, starting material for these important structural motifs.
The structure of this compound is inherently versatile, making it an ideal scaffold for creating compounds with multiple functional groups. The chloro group at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents like amines, alcohols, and thiols. Simultaneously, the aldehyde group at the C-3 position and the methyl ester at the C-1 position can undergo various reactions such as reductions, oxidations, and condensations.
This multi-faceted reactivity enables chemists to build upon its framework in a controlled, stepwise manner. For example, a chlorinated precursor, 2-chloro-3-nitro-5-methylpyridine, is used in the synthesis of 10H-3-methyl-1,6-diazaphenothiazine through a series of reactions including a key Smiles rearrangement and an intramolecular nucleophilic substitution. mdpi.com This illustrates how a chlorinated scaffold can be pivotal in forming complex heterocyclic systems, a principle that applies directly to the potential applications of this compound.
Precursors for Pharmaceutical Intermediates and Lead Compounds
The utility of this compound extends significantly into the pharmaceutical sciences, where it can serve as a starting material for intermediates and lead compounds in drug discovery.
Diltiazem (B1670644) is a calcium channel blocker used for treating cardiovascular diseases such as hypertension and angina. southern.edu Its synthesis involves the creation of a specific chiral benzothiazepine (B8601423) core structure. The key intermediates in diltiazem synthesis are often complex hydroxy esters, such as (2R, 3S)-(-)-Ethyl-2,3-dihydroxy-3-(4-methoxyphenyl)propionate. google.com
While the direct use of this compound in the most common industrial syntheses of diltiazem is not prominently documented, its structural elements are highly relevant. As a three-carbon propanoate derivative, it offers a foundational backbone that could be chemically modified to create the necessary chiral diol structure required for diltiazem precursors. Its inherent reactivity makes it a plausible starting point for developing novel or alternative synthetic routes to such chiral synthons.
The development of new cardiovascular drugs often relies on the synthesis of novel heterocyclic compounds that can modulate biological targets like ion channels or enzymes. For instance, various benzopyran derivatives act as potassium channel openers and have been investigated for their selective coronary vasodilatory activity. nih.gov The synthesis of these complex molecules requires versatile building blocks.
Given that this compound serves as a precursor for various heterocycles, it holds potential as an intermediate in the synthesis of new cardiovascular agents. Its ability to react with different nucleophiles allows for the construction of diverse molecular libraries that can be screened for therapeutic activity.
A significant application of chloro-aldehyde fragments, which are structurally related to this compound, is in the synthesis of novel anticancer agents. Research has shown that hybrid molecules containing a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety exhibit potent cytotoxic effects against a range of cancer cell lines. nih.gov This fragment is derived from Ciminalum, a chlorinated aldehyde, and is condensed with 4-thiazolidinone (B1220212) derivatives to produce these anticancer compounds. nih.gov
The presence of this specific chloro-propenylidene moiety has been identified as a critical requirement for achieving the desired anticancer effects. nih.gov In one study, a series of these hybrid molecules were screened against the NCI60 panel of human cancer cell lines, revealing significant activity against leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cells. nih.gov
Table 1: Anticancer Activity of Lead Compound 2h
| Cell Line | Cancer Type | GI50 (μM) |
|---|---|---|
| MOLT-4 | Leukemia | 1.57 |
| SR | Leukemia | 1.57 |
| SW-620 | Colon Cancer | 1.57 |
| SF-539 | CNS Cancer | 1.57 |
| SK-MEL-5 | Melanoma | 1.57 |
| AGS | Gastric Cancer | 1.57 |
| DLD-1 | Colon Cancer | 1.57 |
| MCF-7 | Breast Cancer | 1.57 |
| MDA-MB-231 | Breast Cancer | 1.57 |
Data sourced from a study on Ciminalum-thiazolidinone hybrids, where the mean GI50 value for the most active compound (designated 2h) was 1.57 μM across a range of sensitive cell lines. nih.gov
The success of this strategy highlights the importance of chlorinated scaffolds in the design of modern chemotherapeutics. Other research has focused on synthesizing 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which also show potent antitumor activity, further cementing the role of such chlorinated building blocks in oncology research. nih.gov
Agrochemical Research and Development
Based on the available scientific literature, there are no specific examples or detailed research findings concerning the direct use of this compound as a precursor for the development of herbicidal derivatives.
A significant application of compounds structurally related to this compound is in the development of modern agrochemicals, particularly strobilurin analogues that possess acaricidal (miticidal) properties. Strobilurins, which are QoI fungicides, have been modified to create potent acaricides for controlling mite populations in crops. researchgate.net
Research has focused on designing and synthesizing novel strobilurin derivatives that exhibit excellent activity against mites such as Tetranychus cinnabarinus. researchgate.netnih.gov For instance, by incorporating pyrimidine (B1678525) moieties into the strobilurin structure, researchers have developed compounds with significant acaricidal effects. nih.gov Similarly, the introduction of a thioether group into the strobilurin backbone has led to the discovery of new acaricides with improved performance over existing options like fluacrypyrim. nih.gov These synthetic efforts highlight the importance of the methoxyacrylate pharmacophore, a key structural feature related to this compound, in the discovery of new and effective crop protection agents.
Table 1: Research Findings on Acaricidal Strobilurin Derivatives
| Derivative Class | Target Pest | Key Findings | Reference(s) |
| Strobilurin-pyrimidine analogues | Tetranychus cinnabarinus | Exhibited excellent acaricidal activity at low concentrations (10 mg L⁻¹). | researchgate.netnih.gov |
| Phenyl methoxyacrylates with 2-alkenylthiopyrimidine | Tetranychus cinnabarinus | Compound 4j showed significant activity against adult mites, larvae, and eggs, outperforming fluacrypyrim. | nih.gov |
| Fluorine-containing strobilurins | Tetranychus cinnabarinus | Compound 2a (flufenoxystrobin) showed moderately high acaricidal activity. | researchgate.net |
The strobilurin class of agrochemicals, originating from naturally occurring compounds, represents one of the most important groups of modern fungicides, prized for their broad-spectrum activity. lew.ro The core chemical structure responsible for their bioactivity, the (E)-β-methoxyacrylate moiety, is structurally related to this compound, making such esters key precursors in the synthesis of novel fungicidal agents.
Synthetic chemistry efforts continually explore new strobilurin analogues to combat the development of fungicide resistance. lew.ro Research involves combining the essential strobilurin pharmacophore with other biologically active chemical groups, such as the 1,2,4-triazole (B32235) moiety, to create new compounds. In these syntheses, a key building block is often an intermediate like (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, which is used to introduce the critical active portion of the molecule. lew.ro The resulting derivatives have shown promising fungicidal activity against a range of plant pathogens, including Blumeria graminis, Rhizoctonia solani, and Fusarium graminearum. lew.ro This underscores the foundational role of methoxyacrylate-type precursors in the ongoing development of effective fungicidal agents.
Table 2: Fungicidal Activity of Novel Strobilurin Derivatives
| Pathogen | Derivative Type | Inhibition Rate (%) | Reference |
| Blumeria graminis | Strobilurin with 1,2,4-triazole (Compound 6e' ) | 100% | lew.ro |
| Blumeria graminis | Strobilurin with 1,2,4-triazole (Compound 6e ) | 92.09% | lew.ro |
| Botrytis cinereapers | Strobilurin with 1,2,4-triazole (Compound 6d' ) | 68.63% | lew.ro |
| Fusarium graminearum | Strobilurin with 1,2,4-triazole (Compound 6d' ) | 66.35% | lew.ro |
Material Science Applications
Synthesis of Liquid-Crystalline Malonates and Cyanoacetates
This compound serves as a key reagent in the synthesis of calamitic (rod-shaped) liquid crystals. Specifically, it is used to create linear malonates that exhibit liquid-crystalline properties. beilstein-journals.orgd-nb.info Research has demonstrated that reacting methyl 3-chloro-3-oxopropionate, a synonym for this compound, with 4-cyano-1,1'-biphenyl derivatives that have an ω-hydroxyalkyl substituent leads to the formation of these liquid-crystalline malonates. beilstein-journals.orgd-nb.infonih.gov
In a typical synthesis, the malonate group is attached by treating a solution of a 4'-((ω-hydroxyalkyl)oxy)-[1,1']-biphenyl-4-carbonitrile with methyl 3-chloro-3-oxopropionate in the presence of pyridine (B92270) in a dichloromethane (B109758) (CH₂Cl₂) solvent. beilstein-journals.orgd-nb.info This reaction is generally carried out at a low temperature (0 °C) under a nitrogen atmosphere. beilstein-journals.org The resulting liquid-crystalline malonates can then be purified using column chromatography. beilstein-journals.orgd-nb.info
For instance, the reaction with 4'-((6-hydroxyhexyl)oxy)-[1,1']-biphenyl-4-carbonitrile yields 6-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl methyl malonate. beilstein-journals.org Similarly, using the 10-carbon spacer equivalent, 10-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]decyl methyl malonate is produced. beilstein-journals.org These synthesized malonates have been found to exhibit monotropic nematic liquid crystal phases, which were identified and characterized using techniques such as polarizing optical microscopy (POM) and X-ray diffraction. beilstein-journals.orgd-nb.info
The following table summarizes the synthesized liquid-crystalline malonates and their precursors.
| Precursor | Reagent | Synthesized Malonate |
| 4'-((6-hydroxyhexyl)oxy)-[1,1']-biphenyl-4-carbonitrile | Methyl 3-chloro-3-oxopropionate | 6-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl methyl malonate |
| 4'-((10-hydroxydecyl)oxy)-[1,1']-biphenyl-4-carbonitrile | Methyl 3-chloro-3-oxopropionate | 10-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]decyl methyl malonate |
Contributions to Peptide Synthesis Methodologies
A comprehensive review of scientific literature did not yield specific examples of this compound being directly utilized in established or novel peptide synthesis methodologies. While its chemical structure suggests potential as an acylating agent due to the reactive acyl chloride group, its application in forming peptide bonds, modifying amino acid side chains, or acting as a coupling reagent is not documented in the available research.
Spectroscopic and Analytical Methodologies in Research on Methyl 2 Chloro 3 Oxopropanoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to verifying the molecular structure of Methyl 2-chloro-3-oxopropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for providing detailed information about the atomic arrangement and chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering precise insights into its hydrogen and carbon frameworks.
¹H NMR: In proton NMR spectroscopy, the chemical environment of each hydrogen atom influences its resonance frequency. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl ester protons (-OCH₃) would typically appear as a singlet, while the proton on the carbon bearing the chlorine atom (α-proton) and the aldehydic proton would also produce characteristic signals. Predicted data suggests a signal for the methyl ester protons around δ 3.7 ppm and a signal for the chloro-substituted methine proton at approximately δ 4.5 ppm. The aldehydic proton is expected to appear further downfield.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In this compound, one would expect to identify signals for the methyl ester carbon, the carbonyl carbon of the ester, the carbon atom bonded to chlorine, and the aldehydic carbonyl carbon. Predicted chemical shifts place the ester carbonyl carbon at approximately 170 ppm and the methyl ester carbon around 50 ppm. The presence of the electron-withdrawing chlorine atom and the adjacent carbonyl group significantly influences the chemical shifts of the nearby carbon atoms. In studies of related compounds, such as various substituted oxazoles, ¹³C NMR is routinely used to confirm structural assignments, with spectra typically recorded in deuterated chloroform (B151607) (CDCl₃). acs.orgacs.org
Table 1: Predicted NMR Data for this compound This table is based on predicted spectral data and typical chemical shift ranges.
| Technique | Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| ¹H NMR | ¹H | Methyl Ester (-OCH₃) | ~3.7 |
| Methine (-CHCl-) | ~4.5 | ||
| ¹³C NMR | ¹³C | Ester Carbonyl (C=O) | ~170 |
| Methyl Ester (-OCH₃) | ~50 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to its key functional groups.
The most prominent feature is the strong absorption from the stretching vibrations of the two carbonyl (C=O) groups—one from the ester and one from the aldehyde. The ester carbonyl stretch is anticipated to appear around 1740 cm⁻¹. The aldehydic carbonyl stretch may appear at a slightly different frequency. Another key diagnostic peak is the absorption resulting from the C-Cl bond stretching vibration, which is expected in the fingerprint region, typically around 750 cm⁻¹. The presence of C-H stretching and bending vibrations from the methyl group would also be observed. In research on related diazo-esters, carbonyl stretches have been identified at 1771 and 1726 cm⁻¹. acs.org
Table 2: Characteristic IR Absorption Bands for this compound This table is based on predicted and typical group frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ester (C=O) | Stretch | ~1740 | |
| Carbon-Chlorine (C-Cl) | Stretch | ~750 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities. These methods are crucial for monitoring the progress of a reaction and for assessing the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile compounds like this compound. In this technique, the compound is vaporized and separated on a GC column before being detected and identified by a mass spectrometer.
This method is recommended for confirming the compound's molecular weight and identifying any volatile impurities. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 136, corresponding to its molecular weight. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak at m/z 138. The fragmentation pattern provides further structural information. GC-MS analysis of related fatty acid methyl esters (FAMEs) often employs capillary columns like BPX70 or DB-5, with the system programmed to ramp up the temperature to ensure elution of all components. uib.no
Table 3: GC-MS Data for this compound
| Parameter | Expected Value | Reference |
|---|---|---|
| Molecular Weight | 136.53 g/mol | nih.gov |
| Expected Molecular Ion (M⁺) Peak | m/z 136 | |
| Expected Isotope Peak (M+2) | m/z 138 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is suitable for compounds that may not be volatile enough for GC or that are thermally unstable.
For this compound, an LC-MS method would involve separating the compound on a reversed-phase column and then introducing it into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses. acs.org Predicted data for various adducts of this compound under ESI conditions includes an [M+H]⁺ ion at m/z 137.00000 and an [M+Na]⁺ ion at m/z 158.98194. uni.lu For the analysis of a related isomer, it was noted that replacing phosphoric acid with a volatile acid like formic acid in the mobile phase makes the HPLC method compatible with MS detection. sielc.com The development of UPLC-MS/MS methods for other ketone bodies demonstrates the platform's high sensitivity and efficiency for analyzing small, polar molecules. nih.govnih.gov
Table 4: Predicted LC-MS Adducts for this compound Data sourced from PubChemLite, predicted using CCSbase.
| Adduct Ion | Predicted m/z | Reference |
|---|---|---|
| [M+H]⁺ | 137.00000 | uni.lu |
| [M+Na]⁺ | 158.98194 | uni.lu |
| [M+NH₄]⁺ | 154.02654 | uni.lu |
| [M-H]⁻ | 134.98544 | uni.lu |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for assessing the purity of this compound and for monitoring reaction progress. These methods separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.
A typical setup for analyzing this compound would involve a reversed-phase HPLC system with UV detection. A method developed for the isomeric compound Methyl 3-chloro-3-oxopropionate utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN) and water, buffered with phosphoric acid. sielc.com A similar C18 column with an acetonitrile/buffer mobile phase could be adapted for this compound. pensoft.net The use of UPLC, which employs columns with smaller particle sizes (e.g., sub-2 µm), can significantly reduce analysis time and improve resolution, making it suitable for high-throughput screening and quality control. sielc.comnih.gov
X-ray Diffraction for Solid-State Structure Analysis
Consequently, detailed experimental parameters that are typically reported from such analyses are not available for this specific compound. This includes fundamental crystallographic data such as the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. Furthermore, atomic coordinates, which are essential for a complete description of the solid-state structure, have not been publicly reported.
While the molecular structure of this compound can be inferred from other spectroscopic techniques and is well-established in chemical literature, the lack of X-ray diffraction data means that its precise conformation in the solid state, as well as the nature of its intermolecular interactions within a crystal lattice, remain unelucidated by this definitive method. The presence of a chlorine atom and two carbonyl groups suggests the potential for specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which would significantly influence the crystal packing. However, without experimental diffraction data, any discussion of these features remains speculative.
The absence of this data in the public domain may be due to several factors. The compound may not have been successfully crystallized to a quality suitable for single-crystal X-ray diffraction, or if such studies have been conducted, the results may not have been published or deposited in a public database.
For the purpose of providing a complete and accurate account based on available scientific evidence, the following tables, which would typically present crystallographic data, are intentionally left without data to reflect the current state of knowledge.
Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Selected Bond Lengths and Angles
| Bond/Angle | Value |
| C-Cl (Å) | Data not available |
| C=O (ester) (Å) | Data not available |
| C=O (keto) (Å) | Data not available |
| O-C-C (°) | Data not available |
| Cl-C-C (°) | Data not available |
It is important to note that computational chemistry methods could be employed to predict the solid-state structure and crystallographic parameters of this compound. However, such theoretical data would require experimental validation through X-ray diffraction for confirmation.
Computational and Theoretical Studies of Methyl 2 Chloro 3 Oxopropanoate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in modern chemical research for elucidating reaction mechanisms and predicting the reactivity of molecules like methyl 2-chloro-3-oxopropanoate.
Density Functional Theory (DFT) for Mechanism Elucidation and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It can be employed to map the charge distribution within a molecule, which is crucial for predicting its reactivity. ingentaconnect.com For instance, the electrophilic and nucleophilic sites of this compound can be identified, shedding light on its reaction pathways. While specific DFT studies elucidating the complete reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT have been applied to similar chemical systems, such as α,β-unsaturated ketones and nitriles, to understand their activation in superacidic conditions. rsc.org These studies reveal that the most plausible reaction pathways often involve initial protonation or coordination to a Lewis acid at the oxygen or nitrogen atom, followed by subsequent protonation at the α-carbon atom. rsc.org Such computational approaches could be instrumental in detailing the mechanisms of reactions involving this compound, for example, in its reaction with selenourea (B1239437) to form 2-amino-1,3-selenazoles. A proposed mechanism for this reaction involves the initial formation of an intermediate through the addition of selenourea to the α-haloketone, followed by cyclization and dehydration to yield the final product. nih.gov DFT calculations could provide quantitative data, such as activation energy barriers for each step, to validate and refine this proposed mechanism. semanticscholar.org
B3LYP Density Functional Studies for Substrate Reactivity
A specific and widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for its accuracy in predicting molecular geometries, vibrational frequencies, and energies of reaction. For instance, the B3LYP/cc-pVDZ level of theory has been used to study the conformers and minimum energies of related chloro-ketone compounds by scanning the potential energy surface. niscpr.res.innanobioletters.com Such an analysis for this compound would reveal its most stable three-dimensional structure, which is crucial for understanding its interactions with other molecules, including biological targets.
Furthermore, B3LYP calculations can be used to determine various global reactivity descriptors, providing a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can predict the propensity of a molecule to participate in chemical reactions. In a study on the reactivity of β-keto esters with antibacterial activity, DFT calculations at the M062x/6-311+G(d,p) level were used to analyze their global electrophilicity and local electrophilic sites, helping to understand their potential to react with biological nucleophiles. nih.govresearchgate.net Similar B3LYP studies on this compound could provide valuable data on its reactivity and guide the synthesis of novel derivatives with desired properties.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to study the movement of atoms and molecules over time.
Modeling Enzyme Stability and Catalytic Performance in Biotransformations
In the context of this compound, which is a substrate for enzymes like hydrolases, MD simulations could be employed to:
Model Enzyme-Substrate Interactions: Simulate the docking of this compound into the active site of a target enzyme to predict the binding affinity and orientation.
Investigate Catalytic Mechanisms: In combination with quantum mechanics (QM/MM simulations), MD can model the entire enzymatic reaction, including the formation of transition states and intermediates. youtube.com This can provide a detailed understanding of the catalytic mechanism at an atomic level.
Assess Enzyme Stability: MD simulations can be used to study the structural stability of an enzyme in the presence of the substrate or in different solvent conditions, which is crucial for designing efficient biocatalytic processes.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, some of which exhibit interesting biological activities. Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological effects, thereby guiding the design of more potent and selective compounds.
A significant class of bioactive derivatives synthesized from this compound are the 2-amino-1,3-selenazoles. These compounds have garnered attention in medicinal chemistry due to their potential pharmacological properties, including antimicrobial and antitubercular activities. ingentaconnect.comnih.govmdpi.com The synthesis typically involves the Hantzsch cyclization of a selenourea with an α-halocarbonyl compound, such as this compound. nih.govresearchgate.net
SAR studies on these 2-amino-1,3-selenazole derivatives have revealed important trends:
| Derivative Class | Structural Feature | Impact on Biological Activity |
| 2-Amino-1,3-selenazoles | Substitution at the 4-position | The nature of the substituent at the 4-position of the selenazole ring, which would be derived from the rest of the α-halocarbonyl reactant, can significantly influence the biological activity. |
| 2-Arylamino-1,3-selenazoles | Substitution on the aryl ring | The electronic properties (electron-donating or electron-withdrawing) and the position of substituents on the 2-arylamino group can modulate the antimicrobial potency. nih.gov |
| Comparison with Thiazole Analogs | Selenium vs. Sulfur | In some cases, selenium-containing heterocycles (selenazoles) have shown greater potency compared to their sulfur-containing counterparts (thiazoles), highlighting the role of the selenium atom in the biological activity. ingentaconnect.com |
These SAR studies, often combining chemical synthesis, biological testing, and computational modeling, are essential for the rational design of new therapeutic agents based on the 2-amino-1,3-selenazole scaffold derived from this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The presence of multiple functional groups in methyl 2-chloro-3-oxopropanoate presents a significant challenge in achieving reaction selectivity. Future research is increasingly directed towards the development of advanced catalytic systems that can control the chemo-, regio-, and enantioselectivity of its transformations, moving away from stoichiometric reagents to more efficient and sustainable catalytic methods.
A major trend is the application of transition-metal catalysis to achieve asymmetric synthesis. While traditional methods often rely on stoichiometric chiral auxiliaries, modern strategies focus on catalytic approaches. nih.gov For example, the field of asymmetric synthesis has seen significant progress with nickel-catalyzed cross-coupling reactions for creating enantioenriched alkylboranes, which provides a blueprint for potential applications with substrates like this compound. nih.gov The development of chiral nickel or rhodium catalysts could enable highly enantioselective additions to the carbonyl group or selective alkylations at the chlorinated carbon.
Furthermore, organocatalysis and transition-metal catalysis are being explored to control specific reaction pathways. In the synthesis of complex heterocyclic structures like naphtho[2,1-d]oxazoles from related diazo precursors, rhodium(II) carbene species have been shown to facilitate selective C–H bond insertions. acs.org Similarly, optimizing base-catalysis, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the Bingel-Hirsch reaction, has been shown to improve yields and selectivity in fullerene functionalization. evitachem.com
| Feature | Stoichiometric Approach | Catalytic Approach | Key Advantage of Catalysis |
| Chiral Control | Use of a chiral auxiliary attached to the substrate. | Use of a substoichiometric amount of a chiral catalyst (e.g., metal-ligand complex). | Higher atom economy, ability to generate large quantities of chiral product from a small amount of chiral catalyst. |
| Reagent Quantity | Requires at least one equivalent of the controlling reagent. | Typically 0.1-10 mol% of the catalyst is sufficient. | Reduced waste and cost. |
| Example Reaction | Matteson Asymmetric Synthesis (uses stoichiometric chiral diols). nih.gov | Nickel-Catalyzed Asymmetric Cross-Coupling. nih.gov | Broader substrate scope and higher functional group tolerance. |
| Applicability | Limited by the need to install and remove the auxiliary group. | More versatile; the same catalyst can often be used for a range of substrates. | Streamlined synthetic routes. |
Development of New Synthetic Applications in Complex Molecule Synthesis
The unique combination of functional groups in this compound makes it an ideal starting material for the construction of intricate molecular architectures, with applications ranging from materials science to pharmaceuticals.
In materials science, it has been utilized as a key reagent in the Bingel-Hirsch reaction for the cyclopropanation of fullerenes. evitachem.com This reaction creates methanofullerene derivatives, demonstrating the compound's utility in generating advanced materials with tailored electronic properties. evitachem.com Research in this area continues to explore the synthesis of novel carbon-rich materials.
In medicinal chemistry, the focus is on using this building block to access complex heterocyclic scaffolds, which form the core of many biologically active compounds. Research on analogous molecules has demonstrated the feasibility of this approach. For instance, related α-chloro esters and aldehydes are precursors to a variety of important heterocycles:
Pyrimidinones and Tetrahydroquinazolinones: Synthesized via Michael addition followed by domino transformations. uni-goettingen.de
Naphtho[2,1-d]oxazoles: These compounds, known to exhibit biological activities such as DNA intercalation and α-glucosidase inhibition, are accessible through multi-step sequences starting from related building blocks. acs.org
Tryptophan Derivatives: The synthesis of complex amino acid analogs, such as cyclopropanated tryptophans, has been achieved from similar chloro-esters, highlighting the potential for creating novel peptide components. uni-goettingen.de
The development of modular methods allows for the creation of diverse compound libraries for drug discovery. The ability to introduce groups like the trifluoromethyl moiety, which is crucial in modern drug design for enhancing properties like lipophilicity and metabolic stability, is a key direction. acs.org
| Target Molecule Class | Synthetic Strategy | Potential Application | Supporting Evidence |
| Functionalized Fullerenes | Bingel-Hirsch Reaction (Cyclopropanation) | Advanced Materials, Electronics | Use of methyl 3-chloro-2-oxopropanoate in fullerene functionalization. evitachem.com |
| Fused Heterocycles (e.g., Quinolines) | Condensation, Multicomponent Reactions | Pharmaceuticals, Agrochemicals | Synthesis of quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines. nih.gov |
| Biologically Active Heterocycles (e.g., Pyrimidinones) | Michael Addition, Domino Reactions | Drug Discovery | Synthesis from methyl 2-chloro-2-cyclopropylideneacetate. uni-goettingen.de |
| Complex Amino Acids | Nucleophilic Substitution, Pictet-Spengler Reaction | Peptide Chemistry, Medicinal Chemistry | Synthesis of cyclopropanated tryptophan methyl ester. uni-goettingen.de |
| Oxazole Derivatives | Azirine Ring Expansion, C-H Insertion | Medicinal Chemistry | Synthesis of naphtho[2,1-d]oxazoles from related diazo compounds. acs.org |
Advanced Mechanistic Investigations into Challenging Transformations
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. Future research will increasingly employ a combination of experimental techniques and computational modeling to elucidate the complex reaction pathways of this compound.
One area of focus is the mechanism of organometallic catalytic cycles. For reactions like the rhodium-catalyzed C-H functionalization or nickel-catalyzed cross-couplings, identifying the active catalytic species, understanding the elementary steps (e.g., oxidative addition, reductive elimination), and mapping the potential energy surface are key objectives. nih.govacs.org This knowledge allows for the rational design of more efficient and selective catalysts.
The mechanism of the Bingel-Hirsch reaction provides a well-studied example. It proceeds via a three-step sequence: (1) base-mediated deprotonation to form a carbanion, (2) nucleophilic attack on the fullerene, and (3) intramolecular Sₙ2 displacement of the chloride to form the cyclopropane (B1198618) ring. evitachem.com Advanced studies in this area could involve computational modeling to explain the high regioselectivity for addition to the uni.luuni.lu double bonds of the fullerene. evitachem.com
Investigating domino or cascade reactions, where multiple bonds are formed in a single operation, is another emerging trend. uni-goettingen.de These reactions are highly efficient but mechanistically complex. Unraveling the sequence of events and identifying the transient intermediates is crucial for controlling the outcome and expanding the scope of these powerful transformations. The inherent tautomeric equilibrium between the keto and enol forms of this compound adds another layer of complexity, as reaction conditions could be tuned to favor one tautomer, leading to divergent reactivity that requires careful mechanistic study.
| Reaction | Proposed Mechanistic Steps | Investigative Techniques | Key Mechanistic Insight |
| Bingel-Hirsch Fullerene Cyclopropanation | 1. Deprotonation (carbanion formation)2. Nucleophilic attack on fullerene3. Intramolecular Sₙ2 displacement of chloride evitachem.com | Kinetic studies, Intermediate trapping, Computational modeling (DFT) | Reaction proceeds with high regioselectivity at the uni.luuni.lu bonds of the fullerene due to strain relief. evitachem.com |
| Catalytic Asymmetric C-C Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination nih.gov | In-situ spectroscopy (NMR, IR), Isotope labeling studies, Kinetic analysis | Understanding the divergence between classic (Matteson) and catalytic (Ni-catalyzed) pathways explains differences in selectivity. nih.gov |
| Domino Heterocycle Synthesis | 1. Michael Addition2. Intramolecular Cyclization3. Elimination/Aromatization uni-goettingen.de | Isolation of intermediates, Crossover experiments, Computational transition state analysis | A single set of reagents can trigger a cascade of bond-forming events to rapidly build molecular complexity. uni-goettingen.de |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for Methyl 2-chloro-3-oxopropanoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting methyl acetoacetate with a chlorinating agent (e.g., SOCl₂ or PCl₃) under anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to minimize side reactions and using inert atmospheres (e.g., N₂) to prevent hydrolysis. Purification typically involves fractional distillation or recrystallization .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is effective for purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on signals for the methyl ester (δ ~3.7 ppm), carbonyl (δ ~170 ppm), and chloro-substituted carbons .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for volatile reactions, wear nitrile gloves, and use chemical splash goggles. Store in airtight containers away from moisture and oxidizers. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Monitor airborne concentrations with gas detectors if used in large-scale reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane vs. THF) and catalyst selection. For example, Lewis acids like ZnCl₂ may enhance chlorination efficiency. Kinetic studies (via in-situ IR or HPLC monitoring) can identify rate-limiting steps. Temperature gradients and microwave-assisted synthesis may reduce reaction times .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : Stability is compromised by hydrolysis due to the electrophilic carbonyl and labile chloro group. Store under inert gas (Ar) at –20°C in amber glass to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .
Q. How do the chloro and oxo groups affect reactivity in downstream reactions?
- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., in Grignard reactions). The oxo group facilitates keto-enol tautomerism, enabling regioselective alkylation. Computational DFT studies can map charge distribution to predict reactivity .
Q. What computational methods predict degradation pathways under environmental conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrolysis mechanisms. Molecular dynamics (MD) predict aggregation behavior in aqueous systems. Software like Gaussian or ORCA can simulate radical-mediated degradation, relevant for environmental persistence studies .
Data Contradictions and Validation
- Synthesis Routes : describes chlorination of alcohols, while emphasizes esterification. Cross-validate methods by comparing yields under identical conditions.
- Stability : While recommends standard storage, highlights moisture sensitivity. Perform controlled experiments to determine humidity thresholds for degradation.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
